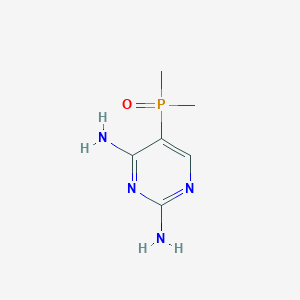

5-Dimethylphosphorylpyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for 5-Dimethylphosphorylpyrimidine-2,4-diamine were not found, there are studies on the synthesis of related 2,4-Diaminopyrimidine derivatives . These methods could potentially be adapted for the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the sources I found .Chemical Reactions Analysis

Specific chemical reactions involving this compound were not found in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the sources I found .Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Anticancer Activities

Compounds structurally related to 5-Dimethylphosphorylpyrimidine-2,4-diamine have been explored for their antiviral and anticancer properties. For instance, 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory activity against retroviruses, demonstrating potential as antiviral agents. These compounds exhibit significant inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Dihydrofolate Reductase Inhibitors

Novel 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues have been designed as inhibitors for dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, which is a target for cancer chemotherapy. These inhibitors were found to be highly efficient against both TMP-sensitive and TMP-resistant Streptococcus pneumoniae, highlighting their potential in antibacterial therapy and cancer treatment (Wyss et al., 2003).

Polymer Science Applications

Development of Novel Polyimides

Research into polyimides containing pyridine and triphenylamine groups has led to the synthesis of materials with high thermal stability, mechanical strength, and fluorescence properties upon protonation. Such polyimides, derived from diamines like α,α′-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-diisopropylbenzene, are promising for applications requiring materials that are both structurally robust and optically active (Kun-Li Wang et al., 2008).

High-Performance Polymers

A study on polymers derived from diamines, including novel polyimides with naphthalene pendant groups, demonstrates the impact of molecular design on the physical properties of these materials. Such polymers exhibit excellent thermal stability, mechanical properties, and low coefficients of thermal expansion, making them suitable for advanced technological applications (Chun-Shan Wang & T. Leu, 2000).

Biochemical Processes

- Understanding DNA Dynamics: The study of fluorescent analogues of nucleobases, such as 2-aminopurine, provides insights into DNA dynamics by probing the fluorescence quenching mechanisms when these analogues are incorporated into DNA. This research helps elucidate the complex interactions and structural dynamics within DNA, contributing to a deeper understanding of genetic processes (Jingxin Liang & S. Matsika, 2011).

Mechanism of Action

Target of Action

The primary targets of 5-Dimethylphosphorylpyrimidine-2,4-diamine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules. Specific information on how environmental factors influence the action of this compound is currently unavailable .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-dimethylphosphorylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N4OP/c1-12(2,11)4-3-9-6(8)10-5(4)7/h3H,1-2H3,(H4,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZNHNUEMOVCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=C(N=C1N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N4OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide](/img/structure/B2986918.png)

![9-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986920.png)

![2-[4-(Methoxycarbonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2986922.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2986929.png)

![5-(3,4-dimethoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2986930.png)

![2-{4-[2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}acetamide](/img/structure/B2986935.png)